

Spectroscopic data for Boc-Trp(Boc)-OH (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: **Boc-Trp(Boc)-OH**

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Spectroscopic Profile of Boc-Trp(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for $\text{Na},\text{N}1$ -bis(tert-butoxycarbonyl)-L-tryptophan, commonly known as **Boc-Trp(Boc)-OH**. This doubly protected amino acid is a crucial building block in solid-phase peptide synthesis, particularly for incorporating tryptophan residues while preventing side reactions. Understanding its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during peptide synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of **Boc-Trp(Boc)-OH** and the closely related Na -Boc-L-tryptophan (Boc-Trp-OH). The data for Boc-Trp-OH is provided for comparative reference, as it shares significant structural similarities.

Table 1: ^1H NMR Spectroscopic Data of Boc-Trp-OH in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	s	1H	Indole N-H
~7.0 - 7.7	m	5H	Aromatic C-H
~4.5 - 4.8	m	1H	α -CH
~3.2 - 3.4	m	2H	β -CH ₂
~1.4	s	9H	Boc (t-butyl)

Note: Data is based on typical values for Boc-protected tryptophan and may vary depending on experimental conditions.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

While specific peak lists for **Boc-Trp(Boc)-OH** are not readily available in the public domain, the expected chemical shifts can be inferred from the analysis of similar Boc-protected amino acids.[\[2\]](#)[\[3\]](#) Key signals would include:

Chemical Shift (δ) ppm	Assignment
~170 - 173	Carboxylic Acid Carbonyl (C=O)
~155 - 156	Carbamate Carbonyls (Boc C=O)
~80.0	Quaternary Carbons of Boc groups (C(CH ₃) ₃)
~28.5	Methyl Carbons of Boc groups (C(CH ₃) ₃)
Various	Aromatic and Aliphatic Carbons of the Tryptophan side chain

Note: The presence of two Boc groups in **Boc-Trp(Boc)-OH** would likely result in two distinct signals for the carbamate carbonyls and the quaternary and methyl carbons of the Boc groups, though they may overlap.

Table 3: FT-IR Spectroscopic Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **Boc-Trp(Boc)-OH**. The spectrum is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Broad absorption due to hydrogen bonding
~2980, ~2930	C-H (Alkyl)	Stretching vibrations of the Boc groups and tryptophan side chain
~1740, ~1710	C=O (Carbonyl)	Strong absorptions from the carboxylic acid and two carbamate groups
~1500 - 1450	C=C (Aromatic)	Stretching vibrations of the indole ring
~1370, ~1390	C-H (t-butyl)	Bending vibrations characteristic of the Boc group
~1160	C-O	Stretching vibration of the carbamate groups

Note: The presence of two Boc groups and a carboxylic acid will lead to multiple strong carbonyl absorptions.

Table 4: Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can aid in structural elucidation through fragmentation analysis.

Ion	Calculated m/z	Observed m/z	Method
[M+H] ⁺	405.1998	To be determined	ESI-MS
[M+Na] ⁺	427.1818	To be determined	ESI-MS
[M-H] ⁻	403.1842	To be determined	ESI-MS

Note: The molecular weight of **Boc-Trp(Boc)-OH** ($C_{21}H_{28}N_2O_6$) is 404.46 g/mol .[\[4\]](#) The observed m/z values would be determined experimentally.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for the structural confirmation of **Boc-Trp(Boc)-OH**.

Materials:

- **Boc-Trp(Boc)-OH** sample
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$, or Dimethyl sulfoxide-d₆, $DMSO-d_6$)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Boc-Trp(Boc)-OH** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.

- Lock and shim the instrument to ensure a homogeneous magnetic field.
- Tune the probe for the appropriate nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire the spectrum using standard acquisition parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]
 - Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.[1]
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **Boc-Trp(Boc)-OH**.

Materials:

- **Boc-Trp(Boc)-OH** sample (solid)

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
- Spatula
- Mortar and pestle (for KBr pellet method)
- Potassium Bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.
- Sample Analysis:
 - Place a small amount of the solid **Boc-Trp(Boc)-OH** sample directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight of **Boc-Trp(Boc)-OH**.

Materials:

- **Boc-Trp(Boc)-OH** sample
- High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)
- Solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid)
- Syringe pump or liquid chromatography system for sample introduction

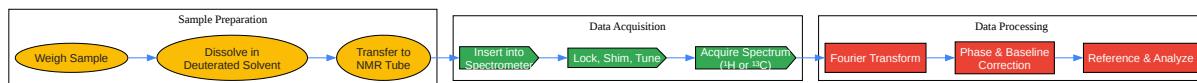
Procedure (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the **Boc-Trp(Boc)-OH** sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent mixture.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
 - Acquire the mass spectrum in either positive or negative ion mode. In positive mode, protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) adducts are commonly observed. In negative mode, the deprotonated molecule ($[\text{M}-\text{H}]^-$) is detected.
- Data Analysis:
 - Determine the m/z values of the observed ions.

- Calculate the molecular weight of the compound from the m/z values and the charge state of the ions.

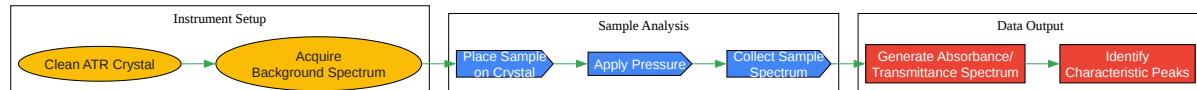
Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.



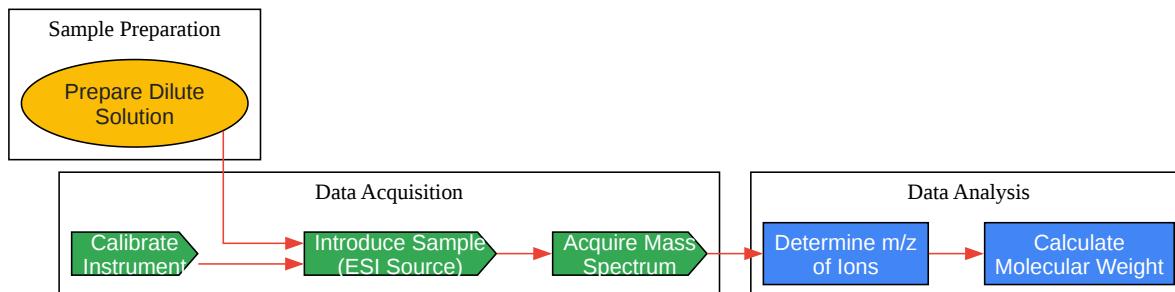
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Figure 1: Workflow for NMR Spectroscopy.



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Figure 2: Workflow for FT-IR Spectroscopy (ATR Method).



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Figure 3: Workflow for Mass Spectrometry (ESI).

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